N-(3,5-dichlorophenyl)-4-phenylbenzamide is an organic compound that belongs to the class of benzamides, characterized by the presence of a benzene ring substituted with an amide group. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial and antiviral properties. The compound's structure features dichlorinated and phenyl substituents, which may influence its biological activity and chemical reactivity.
This compound can be synthesized through various methods involving the condensation of appropriate aromatic amines and acyl chlorides. The synthesis often employs catalytic systems or microwave irradiation to enhance yields and reduce reaction times.
N-(3,5-dichlorophenyl)-4-phenylbenzamide is classified as a benzamide due to its amide functional group attached to a benzene ring. Its specific structural features categorize it under halogenated aromatic compounds, which are known for their diverse biological activities.
The synthesis of N-(3,5-dichlorophenyl)-4-phenylbenzamide typically involves the reaction of 3,5-dichloroaniline with 4-phenylbenzoyl chloride. This reaction can be catalyzed by various agents, including bases like triethylamine or sodium bicarbonate, to facilitate the formation of the amide bond.
The molecular formula for N-(3,5-dichlorophenyl)-4-phenylbenzamide is . The structure consists of:
N-(3,5-dichlorophenyl)-4-phenylbenzamide can undergo several chemical reactions typical for amides:
Reactions are often monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion and purity of products.
The mechanism of action for compounds like N-(3,5-dichlorophenyl)-4-phenylbenzamide often involves interaction with biological targets such as enzymes or receptors. The presence of chlorine atoms can enhance lipophilicity and alter binding affinities to target sites.
N-(3,5-dichlorophenyl)-4-phenylbenzamide has potential applications in:
N-(3,5-Dichlorophenyl)-4-phenylbenzamide is a small-molecule bioactive compound characterized by its biphenyl backbone and halogenated aniline moiety. Its systematic IUPAC name reflects the presence of two chlorine atoms at the meta-positions (3,5) on the phenyl ring adjacent to the amide nitrogen, while the 4-phenyl group extends the benzamide scaffold’s conjugation. The molecule’s planar conformation is stabilized by resonance between the carbonyl group and adjacent aromatic systems, creating a rigid framework ideal for target binding. Key intramolecular interactions include:
Table 1: Molecular Descriptors of N-(3,5-Dichlorophenyl)-4-phenylbenzamide
Property | Value |
---|---|
Molecular formula | C₁₉H₁₃Cl₂NO |
Molecular weight | 342.22 g/mol |
Key functional groups | Benzamide, dichlorophenyl, biphenyl |
Halogen positions | 3,5- on aniline ring |
Topological polar surface area | 29.1 Ų |
The biphenyl linkage distinguishes this compound from simpler benzamide derivatives, enhancing target affinity through increased surface area and steric complementarity. X-ray crystallographic studies of analogous N-phenylbenzamides (e.g., bound to Plasmodium falciparum DHODH) reveal that the amide carbonyl oxygen frequently acts as a hydrogen-bond acceptor, while the dichlorophenyl moiety occupies hydrophobic subpockets through van der Waals contacts [2]. The SMART string notation (ClC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3) precisely encodes its atomic connectivity and halogen placement.
Arylbenzamide derivatives emerged as privileged scaffolds in antiparasitic drug discovery during the late 20th century, with N-(3,5-dichlorophenyl) variants gaining prominence due to their enhanced bioactivity profiles. Early development focused on:
Table 2: Evolution of Key Arylbenzamide Derivatives in Drug Discovery
Compound | Therapeutic Target | Structural Innovation | Year |
---|---|---|---|
Rafoxanide | Veterinary anthelmintic | 3,5-Diiodo-4-hydroxyphenyl substitution | 1969 |
DSM59 (N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide) | P. falciparum DHODH | Dichlorophenyl + nitro group for enzyme inhibition | 2008 |
5-Chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | Cholinesterase inhibitor | Phosphorus ester modification of benzamide | 2019 |
The DSM59 inhibitor exemplifies rational optimization: Its N-(3,5-dichlorophenyl)benzamide core bound P. falciparum dihydroorotate dehydrogenase (DHODH) with 16 nM IC50, leveraging the dichlorophenyl group’s hydrophobic interactions within a flexible enzyme pocket [2]. Concurrently, research on salicylanilide esters revealed that phosphorus-based modifications of benzamides significantly enhanced butyrylcholinesterase inhibition (e.g., compound 5c, IC50 = 2.4 µM), demonstrating the scaffold’s adaptability to diverse targets [4]. Commercial availability of analogs like 3,5-dichloro-N-(4-pentyl-phenyl)-benzamide further enabled structure-activity relationship (SAR) exploration [6].
The 3,5-dichloro motif in N-(3,5-dichlorophenyl)-4-phenylbenzamide serves multiple strategic roles in enhancing bioactivity:
Lipophilicity Modulation:Chlorine atoms increase ClogP values by ~0.7–1.0 units per chlorine compared to non-halogenated analogs, improving membrane permeability. For example, dichlorinated benzamides exhibit 2–3-fold greater cellular uptake in T. brucei than non-halogenated versions, correlating with enhanced antiprotozoal activity [1] [5]. This aligns with broader evidence that halogenation raises octanol-water partition coefficients (e.g., benzene ClogP = 2.13 vs. chlorobenzene ClogP = 2.81) [5].
Binding Affinity Enhancement:Chlorines participate in halogen bonding with protein backbone carbonyls or sulfur atoms (bond strength: 5–30 kJ/mol) and enable steric shielding of metabolic hotspots. In PfDHODH inhibitors, the 3,5-dichloro configuration forms critical contacts with Val532 and Leu536, explaining its 100-fold higher affinity over mono-chlorinated analogs [2]. Similarly, antiprotozoal benzamides with 3,5-Cl₂ substitution showed 5–10× lower EC50 against Leishmania donovani than unsubstituted derivatives [1] [4].
Metabolic Stability:The electron-withdrawing effect of chlorine deactivates cytochrome P450 oxidation at adjacent sites. Late-stage fluorination of ibuprofen reduced human microsomal clearance from 19 to 12 μg/(min·mg), illustrating halogens’ protective role [5]. For arylbenzamides, dichloro substitution impedes para-hydroxylation—a primary deactivation pathway for simpler phenylbenzamides [3] [5].
Table 3: Impact of Halogen Substituents on Benzamide Bioactivity
Compound Type | Halogen Pattern | Key Bioactivity | Effect vs. Non-Halogenated |
---|---|---|---|
Antiprotozoal bisarylimidamides | 3,5-Dichloro | Submicromolar EC50 vs. T. cruzi | >10× potency increase |
Salicylanilide AChE inhibitors | 5-Chloro + 3-Bromo | IC50 = 33.1 µM (AChE) | 2–5× potency increase |
PfDHODH inhibitors (e.g., DSM59) | 3,5-Dichloro | IC50 = 16 nM (PfDHODH) | >100× selectivity vs. human enzyme |
Structure-activity relationship (SAR) studies confirm that meta-halogenation maximizes target engagement by avoiding ortho steric clashes and preserving amide coplanarity. In cholinesterase inhibitors, 3,5-diCl benzamides exhibited 30–60% greater inhibition than their 2,6-diCl counterparts, underscoring positional sensitivity [4]. The electron-withdrawing nature of chlorine also strengthens the amide bond’s resonance, enhancing hydrogen-bond donation to biological targets [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: